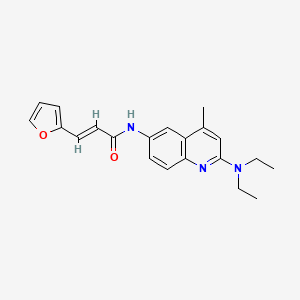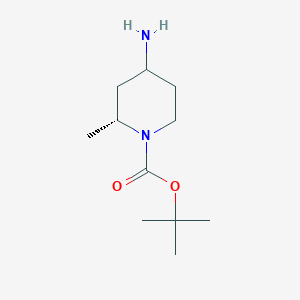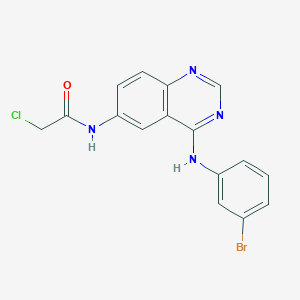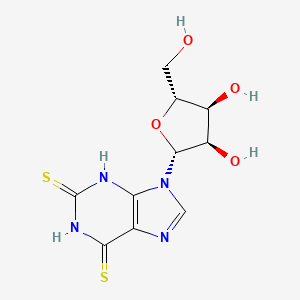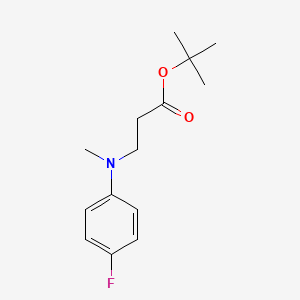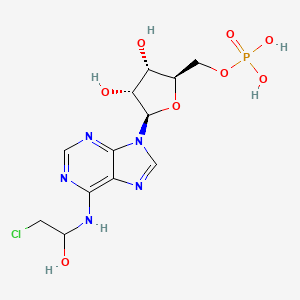
N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biochemical and pharmacological importance This compound is structurally characterized by a purine base linked to a sugar moiety, which is further phosphorylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of formamide and other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety. This is usually achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the phosphate group or to modify the purine base.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: The compound is used in the development of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It can also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Similar purine base but with different substituents.
Cytidine Monophosphate (CMP): Different base but similar sugar and phosphate moiety.
Uniqueness
((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to the presence of the 2-chloro-1-hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
64638-63-7 |
|---|---|
Formule moléculaire |
C12H17ClN5O8P |
Poids moléculaire |
425.72 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-[(2-chloro-1-hydroxyethyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H17ClN5O8P/c13-1-6(19)17-10-7-11(15-3-14-10)18(4-16-7)12-9(21)8(20)5(26-12)2-25-27(22,23)24/h3-6,8-9,12,19-21H,1-2H2,(H,14,15,17)(H2,22,23,24)/t5-,6?,8-,9-,12-/m1/s1 |
Clé InChI |
VBPNTSHMBQKLFZ-MDSCUQPFSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(CCl)O |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
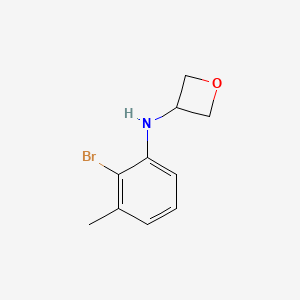
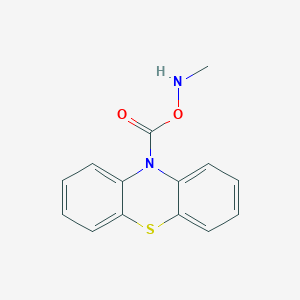
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
